molecular formula C23H23ClN2O5S B300953 N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B300953
M. Wt: 475 g/mol
InChI Key: QPCPYZAVPXDHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII acts by binding to the ATP-binding site of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and inhibiting its activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has been shown to have various biochemical and physiological effects, including the promotion of cell survival, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to regulate glucose metabolism, insulin sensitivity, and lipid metabolism.

Advantages and Limitations for Lab Experiments

N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has several advantages for lab experiments, including its high potency, specificity, and selectivity for N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII. These include the optimization of its pharmacokinetic properties, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the use of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.

Synthesis Methods

The synthesis of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII involves the reaction of 4-chlorobenzylamine, 2,5-dimethoxybenzaldehyde, and phenylsulfonylglycine in the presence of a catalyst and solvent. The resulting product is a white powder with a molecular weight of 535.08 g/mol and a melting point of 174-176°C.

Scientific Research Applications

N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been shown to inhibit the activity of glycogen synthase kinase-3 (N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide), an enzyme that plays a crucial role in various signaling pathways involved in cell growth, differentiation, apoptosis, and metabolism.

properties

Product Name

N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O5S/c1-30-19-12-13-22(31-2)21(14-19)25-23(27)16-26(15-17-8-10-18(24)11-9-17)32(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

QPCPYZAVPXDHLO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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